molecular formula C14H8N2O B5872420 Benzofuro[2,3-b]quinoxaline

Benzofuro[2,3-b]quinoxaline

Cat. No.: B5872420
M. Wt: 220.23 g/mol
InChI Key: KUQYJVRYTBTUOX-UHFFFAOYSA-N
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Description

Benzofuro[2,3-b]quinoxaline is a heterocyclic compound that consists of a benzene ring fused with both a furan and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[2,3-b]quinoxaline can be achieved through various methods. One common approach involves the annulation of anthranils with aryloxyethynes or aryl propargyl ethers. This reaction is typically catalyzed by gold and proceeds through sequential cyclizations among the oxyaryl group, gold carbene, and benzaldehyde of the α-imino gold carbene intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as the use of transition-metal-free catalysis and environmentally benign approaches, can be applied. These methods aim to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzofuro[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Benzofuro[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzofuro[2,3-b]quinoxaline exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with a benzene ring fused to a pyrazine ring.

    Benzofuro[3,2-b]pyridine: Another heterocyclic compound with a similar fusion of rings but different nitrogen positioning.

Uniqueness

Benzofuro[2,3-b]quinoxaline is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

[1]benzofuro[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQYJVRYTBTUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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